Quinotolast sodium

Passive cutaneous anaphylaxis In vivo efficacy Mast cell stabilization

Choose Quinotolast sodium for non-equivalent mast cell stabilization: 100% PGD2 inhibition vs SCG's 33% at >1000× lower concentration, species-specific efficacy in guinea pig models where DSCG fails, and no cross-tachyphylaxis with DSCG in vitro. 9.9 h half-life ensures consistent oral exposure. Ideal positive control for guinea pig PCA/allergic bronchoconstriction and PGD2-mediated inflammation studies.

Molecular Formula C17H12N6NaO3
Molecular Weight 371.3 g/mol
Cat. No. B1240975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinotolast sodium
SynonymsFR 71021
FR-71021
FR71021
quinotolast
quinotolast sodium
quinotolast sodium, monohydrate
quinotolast sodium, tetrahydrate
sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate
Molecular FormulaC17H12N6NaO3
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4.[Na]
InChIInChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);
InChIKeyPWZFHKWIZORFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinotolast Sodium for Research Procurement: A Quinolizine-Tetrazole Mast Cell Stabilizer with Documented In Vitro and In Vivo Activity


Quinotolast sodium (CAS 101193-62-8), also known as FR-71021 or FK021, is a sodium salt of a quinolizine-3-carboxamide tetrazolate derivative [1]. It is classified as an orally active mast cell stabilizer and anti-allergic agent that inhibits the release of inflammatory mediators including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) [2]. The compound has been evaluated in Phase I human studies and long-term clinical trials for bronchial asthma, with documented pharmacokinetic parameters including a terminal half-life of 9.9 hours and high plasma protein binding of 98.7% [3][4]. Quinotolast sodium is supplied as a research-grade chemical (typically ≥95-98% purity) for in vitro and in vivo experimental use in allergy, inflammation, and mast cell biology investigations.

Why Quinotolast Sodium Cannot Be Assumed Interchangeable with DSCG or Tranilast: Differential Potency, Species Profile, and Tachyphylaxis


Despite belonging to the mast cell stabilizer class, quinotolast sodium exhibits quantifiable differentiation from disodium cromoglycate (DSCG) and tranilast across multiple experimental dimensions [1]. Direct comparative studies reveal that quinotolast demonstrates significantly higher potency in rat passive cutaneous anaphylaxis (PCA) models, species-specific efficacy where DSCG fails (guinea pig PCA), and a distinct lack of cross-tachyphylaxis with DSCG in vitro [2]. These documented differences underscore that substitution with alternative mast cell stabilizers for research applications would yield non-equivalent experimental outcomes, particularly in studies involving species-specific pharmacology, mediator release profiling, or tachyphylaxis assessment.

Quinotolast Sodium: Head-to-Head Comparative Data Against DSCG and Tranilast


Quinotolast Sodium Demonstrates >150-Fold Higher Potency than DSCG in Rat PCA ED50 Values

In rat passive cutaneous anaphylaxis (PCA) models, quinotolast sodium exhibited an intravenous ED50 of 0.0063 mg/kg, compared to DSCG at 1.0 mg/kg, representing an approximately 159-fold higher potency [1]. When administered orally, quinotolast maintained an ED50 of 0.0081 mg/kg, whereas oral DSCG is essentially ineffective [1]. This quantitative difference establishes quinotolast as a high-potency tool compound for in vivo allergy research.

Passive cutaneous anaphylaxis In vivo efficacy Mast cell stabilization

Quinotolast Sodium Is Active in Guinea Pig PCA Where DSCG Shows Poor Inhibition

In guinea pig passive cutaneous anaphylaxis (PCA), quinotolast sodium demonstrated potent inhibitory activity, whereas DSCG and other reference drugs (tranilast, amlexanox, pemirolast, repirinast) showed poor inhibitory activity [1]. This species-specific differential efficacy is a critical differentiator for researchers utilizing guinea pig models of type I hypersensitivity, where DSCG cannot serve as a valid positive control.

Species-specific pharmacology Guinea pig model PCA

Quinotolast Sodium Achieves 100% Inhibition of PGD2 Release in Human Lung Cells vs. 33% for DSCG

In dispersed human lung cells, quinotolast sodium at 100 μg/mL inhibited PGD2 release by 100%, whereas sodium cromoglycate (SCG) at 1 mM inhibited PGD2 release by only 33% [1]. Conversely, for LTC4 release, SCG achieved 100% inhibition while quinotolast achieved 54% inhibition [1]. This differential mediator inhibition profile indicates distinct pharmacological targeting that cannot be replicated by SCG alone.

Prostaglandin D2 Human lung cells Eicosanoid inhibition

Quinotolast Sodium Shows No Cross-Tachyphylaxis with DSCG In Vitro

In vitro studies using dispersed human lung cells demonstrated that quinotolast sodium and sodium cromoglycate (SCG) do not exhibit cross-tachyphylaxis [1]. This contrasts with in vivo findings where quinotolast and DSCG showed cross-tachyphylaxis in rat PCA [2]. The absence of in vitro cross-tachyphylaxis suggests that repeated exposure to one compound does not attenuate the cellular response to the other, enabling sequential or combinatorial experimental designs.

Tachyphylaxis Cross-tolerance Mast cell pharmacology

Quinotolast Sodium Bioavailability Is Minimally Affected by Food Intake

A clinical pharmacokinetic study in six healthy male volunteers showed that food intake had no significant effect on the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), or time to reach Cmax (Tmax) for a 5 mg oral dose of quinotolast sodium [1]. This contrasts with some other oral anti-allergic agents where food significantly alters absorption, simplifying dosing protocols for in vivo experiments.

Pharmacokinetics Oral bioavailability Food effect

Quinotolast Sodium Exhibits Linear Pharmacokinetics with 9.9-Hour Half-Life in Humans

In a Phase I single-dose study, quinotolast sodium demonstrated linear pharmacokinetics with a terminal half-life of 9.9 hours in healthy male volunteers [1]. Cmax and AUC increased proportionally with dose across the 10-80 mg range [1]. At steady state (5 mg twice daily), plasma protein binding reached 98.7% [2]. These parameters support predictable exposure in experimental models and once- or twice-daily dosing regimens.

Half-life Linear pharmacokinetics Dosing frequency

Optimal Research Applications for Quinotolast Sodium Based on Verified Differential Evidence


Guinea Pig Models of Type I Hypersensitivity and Allergic Asthma

Quinotolast sodium is uniquely suited for guinea pig passive cutaneous anaphylaxis (PCA) and allergic bronchoconstriction studies, where DSCG and related mast cell stabilizers (tranilast, amlexanox, pemirolast, repirinast) demonstrate poor inhibitory activity [1]. Its potent oral efficacy in this species makes it the preferred positive control or tool compound for preclinical allergy research in guinea pigs.

Prostaglandin D2 (PGD2)-Focused Inflammation Research

Researchers investigating PGD2-mediated inflammatory pathways should select quinotolast sodium based on its 100% inhibition of PGD2 release from human lung cells, a three-fold advantage over SCG's 33% inhibition at >1000-fold lower molar concentration [2]. This differential makes it an ideal tool for dissecting PGD2-specific signaling in mast cell and eosinophil biology.

Chronic Oral Dosing Studies Requiring High Potency and Minimal Food Interaction

For in vivo studies requiring sustained mast cell stabilization via oral administration, quinotolast sodium's 9.9-hour half-life [3], linear pharmacokinetics [3], and negligible food effect on bioavailability [4] provide a consistent and reliable exposure profile. Its ED50 of 0.0081 mg/kg p.o. in rat PCA [1] offers high potency that reduces compound consumption and minimizes formulation challenges.

Comparative Pharmacology Studies of Mast Cell Stabilizer Mechanisms

Quinotolast sodium's differential mediator inhibition profile (100% PGD2 inhibition vs. 54% LTC4 inhibition) [2] and distinct cross-tachyphylaxis behavior (cross-tachyphylaxis with DSCG in vivo [1] but not in vitro [2]) make it a valuable comparator for mechanistic studies examining class-specific versus compound-specific effects of mast cell stabilizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinotolast sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.